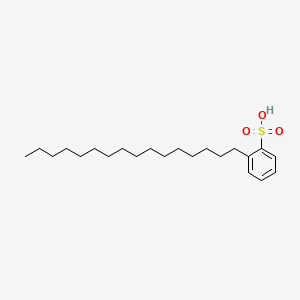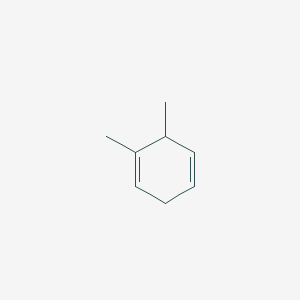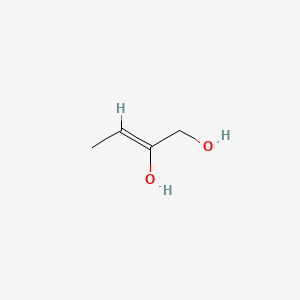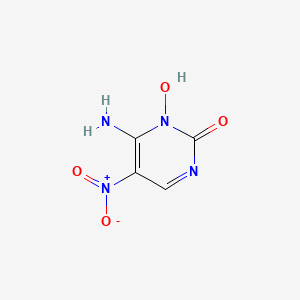
Trimesitylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4,6-trimethylphenyl)silane, also known as trimesitylsilane, is an organosilicon compound with the molecular formula C27H34Si. It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central silicon atom. This compound is notable for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Tris(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of tris(2,4,6-trimethylphenyl)silane often involves large-scale Grignard reactions, where 2,4,6-trimethylphenylmagnesium bromide is reacted with silicon tetrachloride in the presence of a catalyst to enhance the reaction rate and yield .
化学反应分析
Types of Reactions: Tris(2,4,6-trimethylphenyl)silane undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Hydrosilylation Reactions: It can add across double bonds in alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Radical Initiators: Such as azo compounds and organic peroxides, are often used in reduction reactions involving tris(2,4,6-trimethylphenyl)silane.
Catalysts: Transition metal catalysts like platinum or palladium are commonly employed in hydrosilylation reactions.
Major Products Formed:
Reduced Organic Compounds: In reduction reactions, organic halides are converted to their corresponding hydrocarbons.
Silylated Compounds: In hydrosilylation reactions, alkenes and alkynes are converted to organosilicon compounds.
科学研究应用
Tris(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
作用机制
The mechanism by which tris(2,4,6-trimethylphenyl)silane exerts its effects is primarily through radical-based pathways. The compound can donate hydrogen atoms to radical species, stabilizing them and facilitating their reduction. This process involves the homolytic cleavage of the silicon-hydrogen bond, generating a silyl radical that can participate in further reactions .
相似化合物的比较
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triphenylsilane: A similar compound with three phenyl groups attached to silicon, used in hydrosilylation reactions.
Uniqueness: Tris(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric protection to the silicon atom, enhancing its stability and reactivity in radical-based reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions where traditional reducing agents may be less effective or too toxic .
属性
分子式 |
C27H33Si |
|---|---|
分子量 |
385.6 g/mol |
InChI |
InChI=1S/C27H33Si/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI 键 |
WBGARUFQIVNRHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


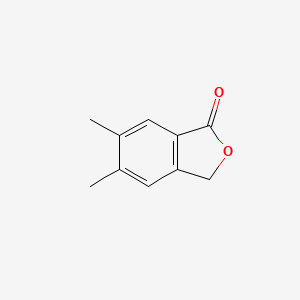
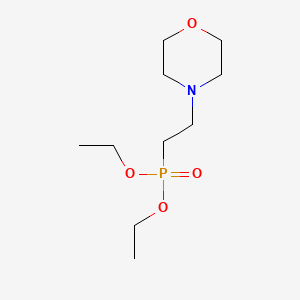
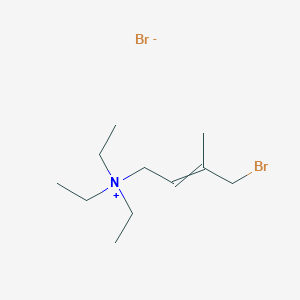
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
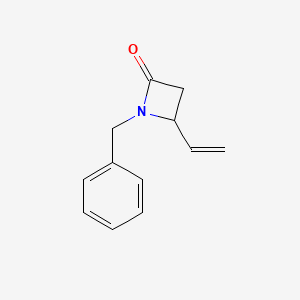
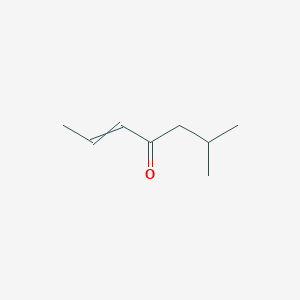
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
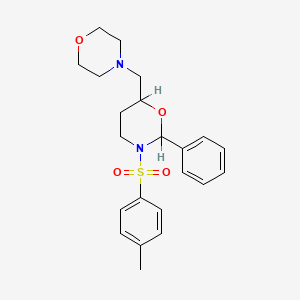
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
